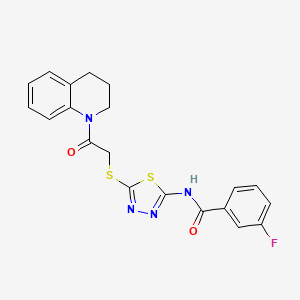

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide

Description

Properties

IUPAC Name |

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O2S2/c21-15-8-3-6-14(11-15)18(27)22-19-23-24-20(29-19)28-12-17(26)25-10-4-7-13-5-1-2-9-16(13)25/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZWUXKSUWTBBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide typically involves multi-step organic reactions:

Synthesis of 3,4-dihydroquinolin-1(2H)-yl derivatives: : This can be achieved through the cyclization of 2-aminobenzylamines with appropriate diketones under acidic conditions.

Formation of 1,3,4-thiadiazole ring: : The incorporation of the thiadiazole ring is often conducted through the reaction of thiosemicarbazides with carboxylic acids or acid chlorides in the presence of dehydrating agents like phosphorus oxychloride.

Conjugation of quinoline and thiadiazole: : This step may involve thiol-ene click chemistry, coupling the 3,4-dihydroquinolin-1(2H)-yl derivative with a pre-formed thiadiazole intermediate.

Introduction of 3-fluorobenzamide: : This final step is typically achieved via nucleophilic substitution, where the amino group on the thiadiazole is acylated using 3-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Scaling up the synthesis for industrial production would involve optimizing each step for efficiency and yield, possibly incorporating catalytic agents and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole ring participates in nucleophilic substitution and alkylation reactions.

Key findings:

-

Alkylation reactions typically require anhydrous conditions and base catalysis (e.g., K₂CO₃) to facilitate nucleophilic attack on the thiadiazole sulfur or nitrogen atoms .

-

Substitution at the thiadiazole C-2 position is favored due to electron-withdrawing effects of adjacent nitrogen atoms .

Thioether Linkage Oxidation

The –S–CH₂–CO– group undergoes oxidation under mild conditions:

| Oxidizing Agent | Conditions | Products | References |

|---|---|---|---|

| H₂O₂ | Room temperature, acetic acid | Sulfoxide (–SO–) and sulfone (–SO₂–) derivatives | |

| mCPBA | Dichloromethane, 0°C to RT | Sulfone derivatives |

Key findings:

-

Oxidation selectivity depends on reaction time and stoichiometry. Sulfoxides form first, followed by sulfones .

-

Sulfone derivatives exhibit enhanced stability but reduced biological activity compared to parent compounds.

Amide Group Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Products | References |

|---|---|---|---|

| Acidic | 6M HCl, reflux | 3-Fluorobenzoic acid + thiadiazole-amine intermediate | |

| Basic | NaOH (10%), ethanol, reflux | Sodium 3-fluorobenzoate + thiadiazole-amine |

Key findings:

-

Acidic hydrolysis proceeds faster but risks decomposition of the dihydroquinoline moiety .

-

Hydrolysis products retain the 1,3,4-thiadiazole scaffold, enabling further functionalization .

3,4-Dihydroquinoline Reactivity

The dihydroquinoline moiety participates in hydrogenation and ring-opening reactions:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C, ethanol | Tetrahydroquinoline derivatives | |

| Oxidative Ring-Opening | KMnO₄, H₂SO₄ | Quinoline-2-carboxylic acid derivatives |

Key findings:

-

Hydrogenation under catalytic conditions selectively reduces the dihydroquinoline double bond without affecting the thiadiazole ring .

-

Oxidative cleavage disrupts the dihydroquinoline ring, forming carboxylic acid derivatives.

Cross-Coupling Reactions

The fluorobenzamide group enables Suzuki-Miyaura coupling:

| Conditions | Reagents | Products | References |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Arylboronic acids | Biaryl derivatives at the 3-fluorophenyl position |

Key findings:

Scientific Research Applications

This compound finds diverse applications in multiple domains:

Chemistry: : As a versatile intermediate in synthetic organic chemistry.

Medicine: : Exploration of its pharmacological properties for potential therapeutic uses.

Industry: : Use as a building block in the synthesis of more complex molecules for materials science.

Mechanism of Action

The specific mechanism of action of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide would depend on its application. For example, in biological systems, it might interact with protein targets through hydrogen bonding, van der Waals forces, and π-π stacking interactions. Its structural diversity allows it to modulate various molecular pathways, potentially inhibiting enzymes or disrupting protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

N-(5-(2-(1H-indol-3-yl)ethylthio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide

N-(5-((2-(2-morpholinoethylthio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide)

That should give you a solid foundation on this compound. Let me know if there's anything more specific you'd like to delve into!

Biological Activity

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H18N4O2S2

- Molecular Weight : 410.51 g/mol

- IUPAC Name : N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

- Hydrogen Bond Donor/Acceptor : 1/6

- LogP : 3.9

The biological activity of this compound is attributed to its structural components, particularly the thiadiazole and quinoline moieties. These components are known to interact with various biological targets:

1. Enzyme Inhibition

- The thiadiazole ring has been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as phosphodiesterase and histone deacetylase .

2. Modulation of Signaling Pathways

- It may interfere with cellular signaling pathways that regulate apoptosis and cell cycle progression, leading to potential anticancer effects .

3. Antimicrobial Activity

- Compounds with similar structures have demonstrated significant antimicrobial properties against various pathogens, suggesting that this compound may also exhibit such activities .

Anticancer Activity

The compound has shown promising results in inhibiting the growth of several cancer cell lines:

| Cell Line | IC50 Value (µg/mL) | Reference |

|---|---|---|

| HCT116 (Colon) | 3.29 | |

| H460 (Lung) | 10 | |

| MCF-7 (Breast) | 0.28 | |

| A549 (Lung) | 0.52 |

These values indicate that the compound is particularly potent against breast and lung cancer cell lines.

Antimicrobial Activity

Preliminary studies suggest that derivatives of thiadiazole compounds can exhibit significant antimicrobial effects:

These findings highlight the potential of this compound in treating infections caused by resistant strains.

Case Studies

Several studies have explored the biological activities of related compounds:

- Thiadiazole Derivatives : A study on various thiadiazole derivatives indicated that modifications at the C-5 position significantly enhance anticancer activity against multiple tumor cell lines .

- Cytotoxicity Studies : Research demonstrated that certain substituted thiadiazoles exhibited cytotoxic effects on human leukemia cells with IC50 values ranging from 0.15 to 1.5 µM, indicating strong potential for therapeutic applications .

Q & A

What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

Answer:

The synthesis typically involves multi-step heterocyclization and functionalization. Key steps include:

- Intermediate formation : Reacting isothiocyanate derivatives with amines or hydrazides in ethanol under reflux (e.g., 20 mmol reagents in 20–25 mL ethanol, 15–20 min reflux) .

- Cyclization : Using concentrated sulfuric acid (10–15 mL) for 24 hours at 293–298 K to form thiadiazole or triazole rings, achieving yields >95% .

- Optimization strategies :

- Adjust stoichiometric ratios (e.g., 1.1:1 molar ratio of 1,3,4-thiadiazol-2-amine to aldehyde) .

- Vary solvents (e.g., ethanol vs. acetone) and catalysts (e.g., p-TsOH for acid-mediated cyclization) .

- Monitor reaction progress via TLC (Silufol UV-254 plates, chloroform:acetone 3:1) .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing novel derivatives?

Answer:

Contradictions often arise from tautomerism, impurities, or conformational flexibility. Solutions include:

- Cross-validation : Combine IR (for functional groups like amide C=O at ~1670 cm⁻¹) , ¹H/¹³C NMR (e.g., δ 7.52–7.94 ppm for aromatic protons) , and high-resolution mass spectrometry (e.g., FAB-MS m/z = 384 [M+H]⁺) .

- X-ray crystallography : Determine absolute configuration using co-crystals (e.g., N-substituted thioacetamide intermediates analyzed via diffraction) .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values to validate assignments .

What spectroscopic and chromatographic techniques are essential for confirming structural integrity?

Answer:

- IR spectroscopy : Identifies key functional groups (e.g., amide C=O at 1649–1670 cm⁻¹, thiadiazole C-S at 1130 cm⁻¹) .

- NMR spectroscopy : ¹H NMR confirms substitution patterns (e.g., fluorine coupling in 3-fluorobenzamide at δ ~7.5 ppm) .

- Mass spectrometry (MS) : FAB-MS or ESI-MS verifies molecular weight (e.g., m/z 383.69 for C₁₂H₁₃Cl₃N₄O₂S) .

- TLC/HPLC : Assess purity (Rf = 0.12–0.2) and quantify impurities .

What strategies are employed to evaluate the compound's bioactivity, and how can molecular docking inform its mechanism?

Answer:

- In vitro assays : Test antimicrobial activity via MIC determination against bacterial/fungal strains or cytotoxicity using MTT assays .

- Molecular docking :

- Target identification : Dock into enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) to predict binding modes .

- Structure-activity relationships (SAR) : Compare docking scores of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) .

- Validation : Correlate docking results with experimental IC₅₀ values to refine models .

How is the purity of intermediates and final products assessed during synthesis?

Answer:

- Melting points : Sharp ranges (e.g., 503–504 K) indicate purity .

- Elemental analysis : Match calculated vs. observed C/H/N/S percentages (e.g., C 37.57% vs. 37.54% observed) .

- Chromatography : Use TLC to confirm absence of side products (e.g., Rf = 0.12 for pure acetamide derivatives) .

What challenges arise in isolating intermediates during multi-step synthesis, and how can they be mitigated?

Answer:

- Challenge : Co-crystallization of intermediates (e.g., acetamide and thioacetamide derivatives) complicates isolation .

- Solutions :

- Adjust recrystallization solvents (e.g., ethanol vs. acetic acid) .

- Use column chromatography with gradients (e.g., chloroform:methanol) for polar intermediates .

- Optimize reaction termination (e.g., rapid quenching with ice to precipitate pure products) .

How can researchers design analogs to enhance pharmacological properties while maintaining stability?

Answer:

- Bioisosteric replacement : Substitute the 3-fluorobenzamide group with 4-chlorophenyl or thiophene moieties to improve target affinity .

- Stability testing :

- Prodrug strategies : Introduce ester or amide prodrugs to enhance bioavailability .

What computational tools are recommended for predicting the compound's ADMET properties?

Answer:

- ADMET Prediction :

- SwissADME : Predicts solubility (LogP ~2.5), permeability (TPSA = 110 Ų), and CYP450 interactions .

- Molinspiration : Estimates bioavailability scores (e.g., >0.55 for drug-likeness) .

- Toxicity screening : Use ProTox-II to assess hepatotoxicity and mutagenicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.